molecular formula C18H15N3O2 B5083765 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone

Cat. No. B5083765
M. Wt: 305.3 g/mol
InChI Key: LUZKXMCZLWEJJN-UHFFFAOYSA-N
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Description

The compound “3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone” is a complex organic molecule that contains an indole and a quinazolinone group . Indoles are a class of compounds that are part of many biologically active substances, including certain amino acids . Quinazolinones are a type of heterocyclic compound that have been studied for their potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The quinazolinone group is a type of quinazoline, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring, fused to a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and quinazolinone groups. The nitrogen atoms could potentially act as nucleophiles in certain reactions. The carbonyl group in the quinazolinone could also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties . In one study, 1,3-dihydro-2H-indolin-2-one derivatives bearing α, β-unsaturated ketones were synthesized and evaluated for their in vitro anti-inflammatory ability .

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . The indole nucleus is an important component of many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . The ability of these compounds to bind to multiple receptors could be beneficial in the development of new drugs for HIV treatment .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This property could be useful in the development of treatments for diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This could lead to the development of new antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . This could be particularly useful given the global health burden of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic properties . This could lead to the development of new treatments for diabetes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could potentially explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the known activities of other indole and quinazolinone compounds, this could be a fruitful area of study .

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(21-10-9-13-5-1-4-8-16(13)21)11-20-12-19-15-7-3-2-6-14(15)18(20)23/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKXMCZLWEJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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